beta-Funaltrexamine

Description

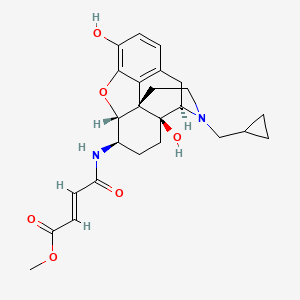

Structure

3D Structure

Propriétés

Numéro CAS |

72782-05-9 |

|---|---|

Formule moléculaire |

C25H30N2O6 |

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C25H30N2O6/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29)/b7-6+/t16-,18-,23+,24+,25-/m1/s1 |

Clé InChI |

PQKHESYTSKMWFP-WZJCLRDWSA-N |

SMILES |

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |

SMILES isomérique |

COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O |

SMILES canonique |

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |

Synonymes |

eta-FNA beta-funaltrexamine beta-funaltrexamine monohydrochloride, (E)-isomer naltrexone fumarate methyl este |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beta-Funaltrexamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-funaltrexamine (β-FNA) is a semi-synthetic opioid derivative that serves as a critical pharmacological tool for investigating the roles of opioid receptor subtypes. A derivative of the non-selective opioid antagonist naltrexone, β-FNA is distinguished by its complex and unique pharmacological profile.[1][2] It is most renowned for its selective, irreversible antagonism of the mu-opioid receptor (MOR), which has made it instrumental in elucidating the physiological and behavioral functions mediated by this receptor.[1][3] Concurrently, β-FNA exhibits reversible agonist activity at the kappa-opioid receptor (KOR).[1][4] This dual activity necessitates careful experimental design and interpretation. This guide provides a comprehensive technical overview of the molecular mechanisms underlying β-FNA's actions, its impact on cellular signaling, and the experimental methodologies used to characterize its properties.

Core Mechanism of Action at the Mu-Opioid Receptor (MOR)

The hallmark of β-FNA's interaction with the MOR is its mode of "non-equilibrium" or irreversible antagonism. This process is distinct from the competitive, reversible binding of antagonists like naloxone (B1662785) or naltrexone. The interaction occurs in a two-step sequence: an initial, reversible binding event followed by the formation of a stable, covalent bond.[5]

Two-Step Inactivation Kinetics

The interaction between β-FNA and the MOR can be modeled as follows:

R + L ⇌ RL → R-L

Where:

-

R is the free mu-opioid receptor.

-

L is β-FNA.

-

RL is the initial, reversible receptor-ligand complex.

-

R-L is the final, irreversibly bound (covalently linked) complex.

The kinetics of this interaction are defined by several rate constants:

-

k+1 : The association rate constant for the formation of the reversible complex (RL).

-

k-1 : The dissociation rate constant of the reversible complex.

-

k2 : The rate constant for the formation of the irreversible covalent bond.

Studies have shown that the dissociation of the reversible complex (k-1) is significantly faster than the rate of covalent bond formation (k2), indicating that only a fraction of the initially bound β-FNA molecules proceeds to form an irreversible complex.[5] The presence of sodium ions (Na+) has been found to enhance the irreversible binding, likely by stabilizing a receptor conformation that is more favorable for the alkylation reaction.[5][6][7]

Covalent Modification

The irreversible nature of β-FNA's antagonism stems from the chemical reactivity of its C-6 fumaramide (B1208544) methyl ester group.[1] This group functions as a Michael acceptor, a chemical moiety that is susceptible to nucleophilic attack. Within the MOR binding pocket, a nucleophilic amino acid residue attacks the electrophilic double bond of the fumaramide group, resulting in the formation of a stable covalent bond. This effectively tethers β-FNA to the receptor, causing a long-lasting and insurmountable blockade.[8] While the precise residue has been a subject of investigation, studies involving chimeric receptors suggest that regions within the third intracellular loop to the C-terminus of the MOR are necessary for this irreversible interaction.[7]

Receptor Selectivity

β-FNA displays marked selectivity in its irreversible antagonism.

-

Mu-Opioid Receptor (MOR): It is a potent and selective irreversible antagonist.[1][4] Pretreatment with β-FNA leads to a significant reduction in the maximum number of binding sites available for MOR agonists like morphine and DAMGO, without altering the binding affinity of the remaining receptors.[4][9]

-

Kappa-Opioid Receptor (KOR): β-FNA acts as a reversible agonist at KORs.[1][5] This activity is responsible for some of its in vivo effects, such as spinal analgesia, which can complicate the interpretation of behavioral studies.

-

Delta-Opioid Receptor (DOR): β-FNA has a much lower affinity for DORs, and its antagonistic effects at this receptor are minimal and reversible.[4][6][10]

Impact on Downstream Signaling Pathways

As a G-protein coupled receptor (GPCR), the MOR primarily couples to inhibitory G-proteins of the Gi/o family to regulate intracellular signaling cascades.[11][12] By irreversibly inactivating the MOR, β-FNA prevents mu-agonists from initiating these downstream events.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon activation by an agonist, the MOR promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G-protein into Gαi/o-GTP and Gβγ dimers.[12] The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][13][14] β-FNA's covalent inactivation of the MOR prevents this entire cascade from being initiated by mu-agonists. Functional assays, such as agonist-stimulated [³⁵S]GTPγS binding, can be used to quantify the extent of MOR inactivation by β-FNA, as this directly measures the first step in G-protein activation.[15]

Chronic Opioid Effects and Adenylyl Cyclase Superactivation

Chronic exposure to opioid agonists leads to a compensatory upregulation of the adenylyl cyclase system, a phenomenon known as adenylyl cyclase superactivation.[13][16] This is considered a key mechanism underlying opioid tolerance and dependence.[13] β-FNA is a valuable tool in these studies, allowing researchers to selectively eliminate the contribution of the MOR population to understand its role in these long-term neuroadaptive changes.

MOR-Independent Signaling

Interestingly, some studies have reported that β-FNA can exert anti-inflammatory effects through mechanisms that are independent of the MOR. For example, β-FNA has been shown to inhibit NF-κB signaling and the expression of chemokines in astrocytes, an effect not blocked by other opioid antagonists like naltrexone.[17] These actions are thought to be related to the alkylating ability of β-FNA and highlight its potential for off-target effects.[17]

Quantitative Data Summary

The following tables summarize key quantitative parameters describing the interaction of β-FNA with opioid receptors.

Table 1: Receptor Binding and Inactivation Parameters for this compound

| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |

|---|---|---|---|---|

| Binding Affinity (IC₅₀) | Mu, Delta, Kappa | Rat Brain | < 10 nM | [10] |

| Irreversible Binding | Mu | Bovine Striatum | Saturable, Time & Temp Dependent | [6] |

| Irreversible Binding | Delta | Rat Brain | Not significantly affected | [10] |

| Reversible Binding | Kappa | Mouse Brain | Selective | [4] |

| Kinetic Constant (k₂) - Irreversible Rate | Mu | Bovine Striatum | Enhanced by increased temperature | [5] |

| Kinetic Constant (k-1) - Reversible Dissociation | Mu | Bovine Striatum | At least 5-fold greater than k₂ |[5] |

Table 2: Functional Antagonism of Mu-Agonists by this compound In Vivo

| Mu-Agonist | Assay | Species | β-FNA Pretreatment Dose/Route | Result | Reference |

|---|---|---|---|---|---|

| Morphine | Mouse Abdominal Constriction | Mouse | Systemic | ~10-fold parallel shift in dose-response curve | [3] |

| Fentanyl | Mouse Abdominal Constriction | Mouse | Systemic | ~10-fold parallel shift in dose-response curve | [3] |

| Morphine | Rat Tail-Flick | Rat | 1.25-20 µg, i.c.v. | Dose-dependent reduction in max analgesic effect | [18] |

| Fentanyl | Rat Tail-Flick | Rat | 5.0-10 µg, i.c.v. | Surmounted antagonism; max effect reduced only at 20 µg | [18] |

| Heroin | Self-Administration | Rat | 40 nmol, i.c.v. | Decreased infusions, returned to baseline in ~10 days |[9] |

Visualizations: Pathways and Workflows

Caption: Two-step mechanism of irreversible MOR antagonism by β-FNA.

Caption: β-FNA blocks agonist-mediated inhibition of adenylyl cyclase.

Caption: Experimental workflow to assess β-FNA's irreversible antagonism.

Detailed Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay for Reversible vs. Irreversible Binding

Objective: To differentiate and quantify the reversible and irreversible binding of [³H]β-FNA to mu-opioid receptors in brain membrane preparations.

Methodology:

-

Tissue Preparation: Homogenize bovine striatal or whole mouse brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes to dissociate endogenous opioids. Centrifuge again and resuspend the final pellet in assay buffer.[5][6]

-

Incubation: Aliquots of the membrane preparation are incubated with various concentrations of [³H]β-FNA (e.g., 0.1-10 nM) in a buffer containing 50 mM Tris-HCl and 100 mM NaCl at 25°C for a specified time (e.g., 60 minutes).[4][5][6]

-

Determination of Total and Non-Specific Binding:

-

Separation of Irreversible and Reversible Binding:

-

Total Membrane-Bound Radioactivity (Reversible + Irreversible): A set of tubes is immediately filtered over glass fiber filters and washed with ice-cold buffer to terminate the reaction. The radioactivity trapped on the filters is counted.

-

Irreversible Binding: A parallel set of incubated tubes undergoes extensive washing. This involves repeated cycles of centrifugation (48,000 x g), removal of the supernatant, and resuspension in fresh, ice-cold buffer (e.g., 3-5 washes).[4] After the final wash, the pellets are resuspended and filtered, and the radioactivity is counted. This remaining radioactivity represents the covalently bound [³H]β-FNA.

-

-

Data Analysis:

-

Specific Irreversible Binding: (Radioactivity in washed total binding tubes) - (Radioactivity in washed non-specific binding tubes).

-

Specific Reversible Binding: [(Total specific binding) - (Specific irreversible binding)].

-

Kinetic parameters (k+1, k-1, k2) can be determined by examining the time courses of both reversible and irreversible binding at different concentrations.[5]

-

Protocol 2: In Vitro Functional Assay ([³⁵S]GTPγS Binding)

Objective: To measure the effect of β-FNA pretreatment on the ability of a mu-agonist to stimulate G-protein activation.

Methodology:

-

Membrane Preparation: Prepare brain or cell membranes expressing MORs as described in Protocol 1.

-

β-FNA Pretreatment: Incubate membrane aliquots with a chosen concentration of β-FNA (e.g., 10-100 nM) or vehicle for a set duration (e.g., 30-60 minutes) at 25°C.

-

Washout: Terminate the pretreatment by extensive washing (3-5 cycles of centrifugation and resuspension in fresh assay buffer) to remove all non-covalently bound β-FNA.

-

[³⁵S]GTPγS Binding Assay:

-

Resuspend the final washed pellets in assay buffer containing GDP (e.g., 10-100 µM) and saponin (B1150181) (for permeabilization, if using brain membranes).

-

Add varying concentrations of a mu-agonist (e.g., DAMGO).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[11]

-

Incubate at 30°C for 60-90 minutes.[11]

-

Terminate the reaction by rapid filtration over glass fiber filters.

-

Quantify bound [³⁵S]GTPγS using liquid scintillation counting.

-

-

Data Analysis: Construct dose-response curves for the mu-agonist in both vehicle-pretreated and β-FNA-pretreated membranes. Irreversible antagonism by β-FNA will be evident as a significant reduction in the maximal stimulation (Emax) of [³⁵S]GTPγS binding by the mu-agonist, with a possible rightward shift in the EC₅₀ value. The degree of Emax reduction can be used to quantify the percentage of functional receptors inactivated by β-FNA.[15]

Protocol 3: In Vivo Assessment of Antagonism (Rodent Hot Plate or Tail-Flick Test)

Objective: To determine the duration and magnitude of β-FNA's antagonism of mu-agonist-induced analgesia in live animals.

Methodology:

-

Animal Acclimation and Baseline Testing: Acclimate rodents (mice or rats) to the testing apparatus (e.g., hot plate at 55°C or tail-flick device). Measure baseline response latencies. Animals with extreme baseline latencies are typically excluded.

-

β-FNA Pretreatment: Administer β-FNA or vehicle to the animals via a relevant route (e.g., subcutaneous, s.c., or intracerebroventricular, i.c.v.). A typical systemic dose might be 20-40 mg/kg, s.c.[19][20] The key feature of this protocol is the long pretreatment interval.

-

Pretreatment Interval: Wait for an extended period, typically 24 hours, to allow for the clearance of any reversibly acting β-FNA and for the full establishment of the irreversible MOR blockade.[3][19]

-

Agonist Challenge: Administer cumulative doses of a mu-agonist (e.g., morphine) and measure the analgesic response (e.g., increase in tail-flick or paw-lick latency) at the peak time of action for the agonist. A cut-off time is used to prevent tissue damage.

-

Data Analysis: Convert latencies to a percentage of maximum possible effect (%MPE). Construct dose-response curves for the agonist in both vehicle- and β-FNA-pretreated groups. A rightward shift in the dose-response curve for the agonist in the β-FNA group indicates antagonism. The magnitude of the shift (dose ratio) quantifies the degree of antagonism. A reduction in the maximum achievable analgesic effect suggests that the agonist cannot overcome the receptor inactivation, indicating non-competitive antagonism.[18]

References

- 1. β-Funaltrexamine - Wikipedia [en.wikipedia.org]

- 2. β-Naltrexamine - Wikipedia [en.wikipedia.org]

- 3. Use of this compound to determine mu opioid receptor involvement in the analgesic activity of various opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid receptor binding characteristics of the non-equilibrium mu antagonist, this compound (beta-FNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on kinetics of [3H]this compound binding to mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent labeling of mu opioid binding site by [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of irreversible binding of this compound to the cloned rat mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkylation of mu opioid receptors by this compound in vivo: comparison of the effects on in situ binding and heroin self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on radiolabeled opioid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic opioid treatment induces adenylyl cyclase V superactivation. Involvement of Gbetagamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Quantitative stoichiometry of G-proteins activated by mu-opioid receptors in postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adenylyl cyclase superactivation induced by long-term treatment with opioid agonist is dependent on receptor localized within lipid rafts and is independent of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The opioid antagonist, β-funaltrexamine, inhibits NF-κB signaling and chemokine expression in human astrocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of relative intrinsic activity of mu-opioid analgesics in vivo by using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reversal by this compound of the antinociceptive effect of opioid agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reversal by this compound of the antinociceptive effect of opioid agonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Molecular Probe: A Technical History of beta-Funaltrexamine (β-FNA)

Foreword: In the intricate landscape of opioid pharmacology, the development of selective and irreversible receptor antagonists has been pivotal in dissecting the complex signaling mechanisms of opioid systems. Among these molecular tools, beta-funaltrexamine (β-FNA) has emerged as a cornerstone, providing researchers with an invaluable probe to investigate the mu-opioid receptor (MOR). This technical guide delves into the discovery, history, and multifaceted pharmacological profile of β-FNA, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and Synthesis: A Tale of Rational Drug Design

The story of β-FNA begins in the laboratories of Portoghese and Takemori, who sought to develop an affinity label for the MOR. Their goal was to create a molecule that would not only bind with high affinity and selectivity to the MOR but also form a covalent bond, thereby irreversibly inactivating the receptor. This approach of "rational drug design" led to the synthesis of β-FNA, a derivative of the non-selective opioid antagonist naltrexone (B1662487).[1]

The key modification was the introduction of a fumaramate methyl ester group at the 6-position of the naltrexone scaffold.[1] This electrophilic moiety was designed to react with a nucleophilic residue within the binding pocket of the MOR, leading to the formation of a stable covalent bond. The synthesis of [15, 16-³H] this compound, a tritiated version for radioligand binding studies, was later achieved through a two-step reductive amination-acylation process starting from [15, 16-³H] naltrexone.[2]

Pharmacological Profile: A Dual-Acting Ligand

Subsequent pharmacological characterization revealed a unique and complex profile for β-FNA. While it acts as a potent and selective irreversible antagonist at the MOR, it also exhibits reversible agonist activity at the kappa-opioid receptor (KOR).[1] This dual activity has been a critical consideration in its experimental application.

Receptor Binding Affinities

Radioligand binding assays have been instrumental in quantifying the affinity of β-FNA for the different opioid receptor subtypes. The following table summarizes the binding affinities (Ki) of β-FNA for mu (μ), delta (δ), and kappa (κ) opioid receptors in guinea pig brain membranes.

| Receptor Subtype | Ki (nM) |

| Mu (μ) | 2.2[3] |

| Kappa (κ) | 14[3] |

| Delta (δ) | 78[3] |

These data clearly demonstrate the higher affinity of β-FNA for the mu-opioid receptor compared to the kappa and delta subtypes.

Irreversible Antagonism at the Mu-Opioid Receptor

The irreversible nature of β-FNA's interaction with the MOR is its most defining characteristic. Pre-treatment of tissues or cell cultures with β-FNA, followed by extensive washing to remove any unbound ligand, results in a significant and long-lasting reduction in the number of available MORs.[4] This effect is concentration-dependent and can be prevented by the co-incubation with a reversible MOR antagonist, confirming the specificity of the interaction.[3] The covalent binding of β-FNA to the MOR has been shown to involve a lysine (B10760008) residue in the receptor.

The irreversible antagonism of MOR by β-FNA has been a powerful tool to study the concept of "receptor reserve." By selectively inactivating a proportion of the MOR population, researchers can investigate the relationship between receptor occupancy and the magnitude of the physiological response to opioid agonists.[5]

Reversible Agonism at the Kappa-Opioid Receptor

In contrast to its effects at the MOR, β-FNA acts as a reversible agonist at the KOR.[1] This has been demonstrated in various in vitro and in vivo models. For instance, in the guinea pig ileum preparation, β-FNA produces a naloxone-reversible inhibition of electrically stimulated contractions, a characteristic effect of KOR agonists.

Experimental Protocols: Key Methodologies in the Study of β-FNA

The characterization of β-FNA has relied on a variety of classical and modern pharmacological techniques. The following sections provide an overview of the key experimental protocols employed.

Radioligand Binding Assay

This technique is used to determine the affinity and selectivity of a ligand for a specific receptor.

Objective: To determine the Ki of β-FNA for opioid receptors.

Protocol Outline:

-

Membrane Preparation: Brain tissue (e.g., guinea pig brain) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the opioid receptors.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound (β-FNA).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Bioassay

This isolated tissue preparation is a classical pharmacological tool to study the functional effects of opioids.

Objective: To assess the agonist and antagonist activity of β-FNA at opioid receptors.

Protocol Outline:

-

Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Stimulation: The nerve endings within the ileum are electrically stimulated to induce contractions of the smooth muscle.

-

Drug Addition: The test compound (β-FNA) is added to the organ bath, and its effect on the electrically stimulated contractions is recorded. Opioid agonists typically inhibit these contractions.

-

Antagonism Studies: To assess antagonist activity, the tissue is pre-incubated with β-FNA, washed, and then the response to a known opioid agonist (e.g., morphine) is measured. A rightward shift in the concentration-response curve of the agonist indicates antagonism.

Mouse Vas Deferens Bioassay

Similar to the guinea pig ileum, the mouse vas deferens is another isolated tissue preparation used to study opioid function.

Objective: To characterize the opioid receptor activity of β-FNA.

Protocol Outline:

-

Tissue Preparation: The vas deferens from a mouse is dissected and mounted in an organ bath under similar conditions to the guinea pig ileum.

-

Stimulation and Recording: The tissue is electrically stimulated, and the resulting contractions are recorded.

-

Drug Application and Analysis: The experimental procedure is analogous to the guinea pig ileum bioassay, allowing for the determination of agonist and antagonist properties of the test compound.

In Vivo Hot Plate Test

This is a common behavioral assay to assess the analgesic effects of drugs in animals.

Objective: To evaluate the in vivo analgesic or anti-analgesic effects of β-FNA.

Protocol Outline:

-

Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).[6]

-

Animal Acclimatization: Mice are habituated to the testing room and apparatus before the experiment.

-

Drug Administration: The test compound (β-FNA) or a control substance is administered to the animals (e.g., by subcutaneous or intracerebroventricular injection).

-

Testing: At a specified time after drug administration, the mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[7] An increase in latency indicates analgesia.

-

Cut-off Time: A cut-off time is employed to prevent tissue damage.[6]

Beyond Opioid Receptors: β-FNA's Anti-inflammatory Actions

Intriguingly, recent research has unveiled a novel aspect of β-FNA's pharmacology: its ability to exert anti-inflammatory effects. These actions are independent of the MOR and are thought to be mediated through the inhibition of the NF-κB signaling pathway.[8][9]

Inhibition of the NF-κB Signaling Pathway

Studies in human astrocytes have shown that β-FNA can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[9] This inhibition leads to a decrease in the production of pro-inflammatory chemokines and cytokines.[8] The proposed mechanism involves the alkylating properties of β-FNA, which may disrupt key components of the NF-κB signaling cascade.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Covalent inhibition of the mu-opioid receptor by β-FNA.

Caption: Inhibition of the NF-κB signaling pathway by β-FNA.

References

- 1. β-Funaltrexamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of [15, 16- ³H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible and irreversible binding of this compound to mu, delta and kappa opioid receptors in guinea pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid receptor binding characteristics of the non-equilibrium mu antagonist, this compound (beta-FNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of relative intrinsic activity of mu-opioid analgesics in vivo by using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-Vivo Models for Management of Pain [scirp.org]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. The opioid antagonist, β-funaltrexamine, inhibits NF-κB signaling and chemokine expression in human astrocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The opioid antagonist, β-funaltrexamine, inhibits NF-κB signaling and chemokine expression in human astrocytes and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Beta-Funaltrexamine (β-FNA): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-funaltrexamine (β-FNA) is a potent and selective antagonist of the μ-opioid receptor (MOR).[1] It is a derivative of naltrexone (B1662487) and is characterized by its irreversible binding to the MOR, making it an invaluable tool in pharmacological research to study the role of μ-opioid receptors in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to β-FNA.

Chemical Structure and Properties

β-FNA's chemical structure is based on the morphinan (B1239233) skeleton, similar to other opioid compounds. Its systematic IUPAC name is methyl (2E)-4-{[(5α,6β)-17-(cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]amino}-4-oxo-2-butenoate.[2]

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| IUPAC Name | Methyl (2E)-4-{[(5α,6β)-17-(cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]amino}-4-oxo-2-butenoate | [2] |

| Chemical Formula | C25H30N2O6 | [3] |

| Molar Mass | 454.52 g/mol | [3] |

| CAS Number | 72782-05-9 | [3] |

| SMILES | COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O | [3] |

| Solubility | Soluble to 20 mM in water with gentle warming and to 100 mM in DMSO. | [4] |

| Storage Temperature | -20°C | [4] |

| μ-Opioid Receptor (MOR) Ki | 2.2 nM | [2] |

| δ-Opioid Receptor (DOR) Ki | 78 nM | [2] |

| κ-Opioid Receptor (KOR) Ki | 14 nM | [2] |

| Mechanism of Action | Irreversible antagonist at MOR, reversible agonist at KOR | [1] |

Experimental Protocols

Competitive Radioligand Binding Assay for Determining β-FNA Affinity

This protocol outlines a standard procedure to determine the binding affinity (Ki) of β-FNA for the μ-opioid receptor using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).

-

Radioligand: A high-affinity μ-opioid receptor radioligand such as [³H]-DAMGO.

-

Non-labeled Ligand: β-Funaltrexamine (β-FNA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus (Cell Harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled MOR agonist (e.g., 10 µM DAMGO), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of β-FNA, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the β-FNA concentration.

-

Determine the IC50 value (the concentration of β-FNA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathway

β-FNA acts as an irreversible antagonist at the μ-opioid receptor. This irreversible binding is due to the formation of a covalent bond between the electrophilic fumaramate moiety of β-FNA and a nucleophilic residue within the binding pocket of the MOR. This covalent modification permanently inactivates the receptor.

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release. As an antagonist, β-FNA binds to the MOR but does not induce this signaling cascade. By irreversibly blocking the receptor, it prevents agonists from binding and initiating these downstream effects.

Mu-Opioid Receptor Signaling Pathway and the Effect of β-FNA

Caption: Mu-opioid receptor signaling and β-FNA's antagonistic action.

Conclusion

This compound is a critical pharmacological tool for the study of μ-opioid receptor function. Its irreversible antagonism allows for the selective and long-lasting inactivation of these receptors, enabling researchers to probe their roles in pain, addiction, and other physiological processes. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important compound.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Alkylation of mu opioid receptors by this compound in vivo: comparison of the effects on in situ binding and heroin self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylation with this compound suggests differences between mu-opioid receptor systems in guinea-pig brain and myenteric-plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of β-Funaltrexamine (β-FNA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-funaltrexamine (β-FNA) is a pivotal tool in opioid research, acting as a selective and irreversible antagonist of the μ-opioid receptor (MOR). Its unique mechanism of action, involving covalent modification of the receptor, has made it invaluable for elucidating the physiological and pharmacological roles of the MOR. This technical guide provides a comprehensive overview of the chemical synthesis of β-FNA, detailing the reaction pathway, experimental protocols, and characterization of the key intermediate and final product. The synthesis is a two-step process commencing with the reductive amination of naltrexone (B1662487) to yield β-naltrexamine, which is subsequently acylated to afford β-funaltrexamine. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of opioid receptor pharmacology and the development of novel opioid receptor modulators.

Introduction

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for opioid analgesics and are central to the study of pain, addiction, and reward pathways. Understanding the intricate mechanisms of MOR function is paramount for the development of safer and more effective therapeutics. β-Funaltrexamine (β-FNA) has emerged as a critical chemical probe in this endeavor. As a derivative of the opioid antagonist naltrexone, β-FNA possesses a reactive fumaramide (B1208544) moiety that allows it to form a covalent bond with a nucleophilic residue within the MOR binding pocket.[1] This irreversible antagonism effectively silences the receptor, enabling researchers to study the consequences of long-term MOR blockade in various biological systems.

The synthesis of β-FNA was first reported by Portoghese and colleagues and involves a straightforward yet elegant two-step chemical transformation.[2] The process begins with the conversion of commercially available naltrexone to its 6β-amino analogue, β-naltrexamine, via a reductive amination reaction. The subsequent step involves the acylation of the newly introduced amino group with monomethyl fumaroyl chloride to yield the target molecule, β-funaltrexamine. This guide will provide a detailed exposition of this synthetic pathway, including comprehensive experimental procedures and characterization data.

Synthesis Pathway of β-Funaltrexamine

The synthesis of β-FNA from naltrexone can be conceptually divided into two key transformations as depicted in the workflow below.

Caption: Overall workflow for the synthesis of β-Funaltrexamine.

Step 1: Reductive Amination of Naltrexone to β-Naltrexamine

The initial step in the synthesis of β-FNA is the conversion of the 6-keto group of naltrexone into a 6β-amino group. This is achieved through a reductive amination reaction. In this procedure, naltrexone is reacted with an amine source, typically ammonium (B1175870) acetate (B1210297), to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride. The stereochemistry of the resulting amino group is predominantly in the β-configuration.

Step 2: Acylation of β-Naltrexamine

The second and final step is the acylation of the 6β-amino group of β-naltrexamine. This is accomplished by reacting β-naltrexamine with a suitable acylating agent, monomethyl fumaroyl chloride, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. This reaction attaches the reactive fumaramide moiety to the naltrexone scaffold, yielding β-funaltrexamine.

Experimental Protocols

The following protocols are based on the originally reported synthesis by Portoghese et al. and subsequent modifications.

Synthesis of 6β-Naltrexamine

Materials:

-

Naltrexone hydrochloride

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (B129727) (MeOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of naltrexone (1.0 equivalent), a large excess of ammonium acetate (approximately 20 equivalents), and sodium cyanoborohydride (approximately 5 equivalents) in methanol is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several days to ensure complete conversion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography to afford pure β-naltrexamine.

Synthesis of β-Funaltrexamine (β-FNA)

Materials:

-

β-Naltrexamine

-

Monomethyl fumarate (B1241708)

-

Oxalyl chloride or thionyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Preparation of Monomethyl Fumaroyl Chloride:

-

Monomethyl fumarate is dissolved in anhydrous dichloromethane and cooled in an ice bath.

-

Oxalyl chloride or thionyl chloride (approximately 1.2 equivalents) is added dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude monomethyl fumaroyl chloride, which is used immediately in the next step.

-

-

Acylation of β-Naltrexamine:

-

β-Naltrexamine (1.0 equivalent) and triethylamine (approximately 2.0 equivalents) are dissolved in anhydrous dichloromethane and cooled in an ice bath.

-

A solution of freshly prepared monomethyl fumaroyl chloride (approximately 1.1 equivalents) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

-

The reaction mixture is washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield β-funaltrexamine. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of β-funaltrexamine.

Table 1: Physicochemical Properties of Naltrexone and β-Funaltrexamine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Naltrexone | C₂₀H₂₃NO₄ | 341.40 |

| β-Funaltrexamine | C₂₅H₃₀N₂O₆ | 454.52[3] |

Table 2: Summary of a Typical Synthesis of β-Funaltrexamine

| Reaction Step | Starting Material | Product | Typical Yield (%) | Melting Point (°C) |

| Reductive Amination | Naltrexone | β-Naltrexamine | 60-70 | 178-180 |

| Acylation | β-Naltrexamine | β-Funaltrexamine HCl | 70-80 | 203-205 (dec.) |

Table 3: Spectroscopic Data for β-Funaltrexamine

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the naltrexone backbone, the cyclopropylmethyl group, and the fumaramide moiety. The vinyl protons of the fumarate appear as doublets with a large coupling constant, indicative of a trans configuration. |

| IR (KBr) | Broad O-H and N-H stretching bands, C=O stretching for the ester and amide, and characteristic bands for the aromatic ring. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the free base. |

Mechanism of Irreversible Antagonism

The irreversible antagonism of the μ-opioid receptor by β-FNA is a two-step process.

Caption: Mechanism of irreversible antagonism of the μ-opioid receptor by β-FNA.

Initially, β-FNA reversibly binds to the μ-opioid receptor in a manner similar to other naltrexone derivatives.[4] This initial binding event positions the electrophilic fumaramide moiety in proximity to a nucleophilic amino acid residue within the receptor's binding pocket. Subsequently, a Michael addition reaction occurs, where the nucleophilic residue attacks the double bond of the fumarate group, leading to the formation of a stable covalent bond.[1] This covalent attachment results in the irreversible inactivation of the receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis of β-funaltrexamine, a critical tool for opioid research. The two-step synthesis from naltrexone is a reliable and well-established procedure. The provided experimental protocols and quantitative data offer a valuable resource for laboratories wishing to prepare this important pharmacological agent. A thorough understanding of the synthesis and mechanism of action of β-FNA is essential for its effective application in studies aimed at unraveling the complexities of the opioid system and for the development of novel therapeutics targeting the μ-opioid receptor.

References

- 1. β-Funaltrexamine - Wikipedia [en.wikipedia.org]

- 2. Characterization of irreversible binding of this compound to the cloned rat mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C25H30N2O6 | CID 5311018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Studies on kinetics of [3H]this compound binding to mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Irreversible Mu-Opioid Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The μ-opioid receptor (MOR), a G-protein coupled receptor, is the primary target for opioid analgesics like morphine and fentanyl. While activation of MOR provides profound pain relief, it is also associated with severe side effects, including respiratory depression, tolerance, and dependence.[1] Irreversible or long-acting MOR antagonists are invaluable pharmacological tools for studying the physiological and pathological roles of these receptors and hold therapeutic potential for conditions such as opioid use disorder and overdose.[2][3] This guide provides a comprehensive technical overview of key irreversible MOR antagonists, their mechanisms of action, experimental characterization, and associated signaling pathways.

Core Concepts of Irreversible Antagonism

Unlike competitive antagonists that bind reversibly to the receptor's orthosteric site, irreversible antagonists form a long-lasting, often covalent, bond. This leads to a non-surmountable antagonism where increasing the concentration of an agonist cannot fully restore the maximal response.[2] Pseudo-irreversible antagonists, on the other hand, bind non-covalently but with such high affinity and slow dissociation kinetics that they function as long-acting antagonists.[2]

The interaction of an irreversible antagonist with its receptor can often be modeled as a two-step process: an initial reversible binding followed by the formation of an irreversible complex.[4] This prolonged receptor blockade offers a unique pharmacological profile with potential advantages in clinical settings requiring sustained antagonism.

Key Irreversible Mu-Opioid Receptor Antagonists

This section details the characteristics of three prominent irreversible or long-acting MOR antagonists: β-funaltrexamine (β-FNA), clocinnamox (B10781148) (CCAM), and methocinnamox (B1462759) (MCAM).

β-Funaltrexamine (β-FNA)

β-FNA is a naltrexone (B1662487) derivative that acts as a selective and irreversible antagonist at the MOR.[5] It contains a fumaramide (B1208544) group that is thought to form a covalent bond with a nucleophilic residue in the receptor binding pocket.[5] In addition to its irreversible MOR antagonism, β-FNA also exhibits reversible agonism at the κ-opioid receptor (KOR), which can influence its overall pharmacological effects.[5]

Clocinnamox (CCAM)

Clocinnamox is a selective and irreversible antagonist of the MOR, derived from the structure of buprenorphine.[2] Its mechanism of irreversible antagonism is considered to be pseudo-irreversible, characterized by a very slow dissociation from the receptor rather than covalent bond formation.[6]

Methocinnamox (MCAM)

Methocinnamox, a close analog of clocinnamox, is a potent and long-acting pseudo-irreversible MOR antagonist.[3] It exhibits high selectivity for the MOR over δ-opioid (DOR) and κ-opioid (KOR) receptors.[3] The long duration of action of MCAM makes it a promising candidate for the treatment of opioid overdose and opioid use disorder.[3]

Data Presentation: Comparative Pharmacology

The following tables summarize the quantitative data for β-FNA, CCAM, and MCAM from various in vitro and in vivo studies. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

| Compound | Receptor | Assay Type | Parameter | Value | Species/System | Citation |

| β-FNA | Mu-Opioid | Radioligand Binding | IC50 | < 10 nM | Opiate and opioid peptide radioligands | [7] |

| Mu-Opioid | Functional Assay (Tail-flick) | Agonist ED50 Shift | ~10-fold (morphine) | Mouse | [8] | |

| Clocinnamox | Mu-Opioid | In vivo Antagonism | pA2 | 7.2 - 7.7 (vs. naltrexone) | Rat | [9] |

| Mu-Opioid | Radioligand Binding | Bmax Reduction | Dose-dependent | Mouse brain | [6] | |

| Methocinnamox | Mu-Opioid | Radioligand Binding | Ki | 0.6 nM | Mouse cortical homogenates | [3] |

| Delta-Opioid | Radioligand Binding | Ki | 2.2 nM | Mouse cortical homogenates | [3] | |

| Kappa-Opioid | Radioligand Binding | Ki | 4.9 nM | Mouse cortical homogenates | [3] |

Signaling Pathways

The μ-opioid receptor primarily signals through two major pathways: the G-protein pathway and the β-arrestin pathway. The interplay between these pathways is crucial in determining the overall cellular and physiological response to opioid ligands.

G-Protein Signaling Pathway

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neurotransmitter release.

β-Arrestin Signaling Pathway

Following prolonged or robust agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold for various signaling proteins, initiating a second wave of signaling that is distinct from G-protein-mediated pathways and can lead to receptor internalization and downstream effects like MAP kinase activation.

Experimental Protocols

The characterization of irreversible MOR antagonists involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Protocol 1: Radioligand Binding Assay for Irreversible Antagonists

This protocol is designed to determine the effect of an irreversible antagonist on the binding of a radiolabeled ligand to the MOR.

Materials:

-

Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled MOR ligand (e.g., [³H]DAMGO or [³H]Naloxone)

-

Irreversible antagonist (e.g., β-FNA, CCAM, MCAM)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM naloxone)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Pre-incubation with Irreversible Antagonist:

-

Incubate cell membranes with the irreversible antagonist at various concentrations for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for irreversible binding.

-

Include a control group with no antagonist.

-

-

Washing Step:

-

Centrifuge the membrane suspension to pellet the membranes.

-

Wash the pellets multiple times with binding buffer to remove any unbound irreversible antagonist. This step is crucial for differentiating irreversible from reversible binding.

-

-

Radioligand Binding:

-

Resuspend the washed membrane pellets in fresh binding buffer.

-

In a 96-well plate, add the pre-treated membranes.

-

Add the radiolabeled ligand at a concentration near its Kd.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone).

-

Incubate to allow the radioligand to reach binding equilibrium (e.g., 60-90 minutes at 25°C).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.

-

Compare the specific binding in the antagonist-pre-treated groups to the control group to determine the extent of irreversible receptor blockade. A reduction in the maximum number of binding sites (Bmax) with no significant change in the dissociation constant (Kd) of the radioligand is indicative of irreversible antagonism.[6]

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of an irreversible antagonist to block agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing the human μ-opioid receptor and a cAMP biosensor (e.g., GloSensor)

-

Irreversible antagonist

-

MOR agonist (e.g., DAMGO)

-

Forskolin (B1673556) (to stimulate cAMP production)

-

Assay buffer (e.g., HBSS)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Antagonist Pre-treatment:

-

Pre-treat the cells with various concentrations of the irreversible antagonist for a defined period.

-

Wash the cells to remove the unbound antagonist.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the MOR agonist (e.g., the EC80 concentration) to the wells.

-

Incubate for a short period (e.g., 15-30 minutes).

-

-

Forskolin Stimulation and Signal Detection:

-

Add forskolin to all wells to stimulate adenylyl cyclase.

-

Measure the resulting change in luminescence, which is inversely proportional to the level of cAMP inhibition.

-

Data Analysis:

-

The ability of the irreversible antagonist to prevent the agonist-induced decrease in the forskolin-stimulated signal is a measure of its antagonistic activity.

-

A decrease in the maximal effect of the agonist after pre-treatment with the irreversible antagonist indicates non-competitive antagonism.

Protocol 3: In Vivo Warm-Water Tail-Withdrawal Test

This assay assesses the antinociceptive effects of opioid agonists and their blockade by antagonists in rodents.

Materials:

-

Mice or rats

-

Water bath maintained at a constant temperature (e.g., 52°C or 55°C)

-

Timer

-

Opioid agonist (e.g., morphine)

-

Irreversible antagonist

Procedure:

-

Baseline Latency: Gently restrain the animal and immerse the distal third of its tail in the warm water. Record the time it takes for the animal to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Antagonist Administration: Administer the irreversible antagonist (e.g., via subcutaneous or intracerebroventricular injection) at a predetermined time before the agonist challenge (e.g., 24 hours for long-acting antagonists).

-

Agonist Administration: Administer the opioid agonist at various doses.

-

Post-treatment Latency: At the time of peak agonist effect, measure the tail-withdrawal latency again.

Data Analysis:

-

An increase in the tail-withdrawal latency after agonist administration indicates an antinociceptive effect.

-

The ability of the irreversible antagonist to prevent or reduce the agonist-induced increase in latency demonstrates its antagonistic effect. A rightward and downward shift in the agonist dose-response curve is characteristic of irreversible antagonism.[3]

Conclusion

Irreversible and long-acting μ-opioid receptor antagonists are powerful tools in opioid research and drug development. Their unique pharmacological properties allow for the detailed investigation of MOR function and offer potential therapeutic avenues for opioid-related disorders. A thorough understanding of their mechanisms of action and the application of appropriate experimental protocols, as outlined in this guide, are essential for their effective use in advancing the field of opioid pharmacology.

References

- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 2. Clocinnamox - Wikipedia [en.wikipedia.org]

- 3. Methocinnamox is a potent, long-lasting, and selective antagonist of morphine-mediated antinociception in the mouse: comparison with clocinnamox, beta-funaltrexamine, and beta-chlornaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on kinetics of [3H]this compound binding to mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Funaltrexamine - Wikipedia [en.wikipedia.org]

- 6. The effect of the irreversible mu-opioid receptor antagonist clocinnamox on morphine potency, receptor binding and receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on radiolabeled opioid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of this compound to determine mu opioid receptor involvement in the analgesic activity of various opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo apparent pA2 analysis in rats treated with either clocinnamox or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Irreversible Embrace: A Technical Guide to the Covalent Binding of β-Funaltrexamine to the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent binding mechanism of β-Funaltrexamine (β-FNA) to the mu-opioid receptor (MOR). β-FNA is a cornerstone tool in opioid research, serving as a highly selective and irreversible antagonist. Its unique interaction with the MOR has been instrumental in elucidating the receptor's structure and function, including the first successful crystallization of the receptor. This document details the binding kinetics, identifies the precise alkylation site, outlines key experimental methodologies, and visualizes the critical molecular interactions and signaling pathways.

Mechanism of Action: A Two-Step Covalent Engagement

β-Funaltrexamine's interaction with the mu-opioid receptor is a sophisticated two-step process. Initially, β-FNA reversibly binds to the receptor, forming a transient ligand-receptor complex. This initial binding is governed by standard equilibrium dynamics. Following this reversible association, a conformational change facilitates the second, irreversible step: a covalent bond formation between the electrophilic fumaramate moiety of β-FNA and a specific nucleophilic residue within the MOR binding pocket. This alkylation results in a stable, long-lasting inactivation of the receptor.[1]

The binding process can be modeled as follows:

R + L ⇌ RL → R-L

Where:

-

R is the mu-opioid receptor

-

L is β-Funaltrexamine

-

RL is the reversible receptor-ligand complex

-

R-L is the irreversible, covalently bound complex

Studies have shown that the rate of formation of the irreversible complex is saturable, indicating that the initial reversible binding is a prerequisite for the covalent modification.[1] The majority of the reversibly bound complex dissociates, with only a fraction proceeding to form the covalent bond.[1]

Quantitative Analysis of β-FNA Binding to the Mu-Opioid Receptor

The following tables summarize the key quantitative data from various studies on the interaction between β-FNA and the MOR. These values provide a comparative look at binding affinities and kinetics under different experimental conditions.

Table 1: Kinetic Parameters of [³H]β-FNA Binding to MOR in Bovine Striatal Membranes at 10°C [1]

| Parameter | Value | Description |

| k+1 | Varies with [³H]β-FNA concentration | Association rate constant for the reversible step. |

| k-1 | At least 5-fold greater than k₂ | Dissociation rate constant for the reversible step. |

| k₂ | Varies with [³H]β-FNA concentration | Rate constant for the irreversible covalent binding step. |

| Kd | Not significantly affected by temperature or NaCl | Equilibrium dissociation constant for the reversible binding step. |

Note: The study found that raising the incubation temperature and the presence of NaCl significantly enhanced the values of k+1, k-1, and k₂ without affecting Kd.[1]

Table 2: Inhibition of Radioligand Binding by β-FNA

| Radioligand | Tissue/Cell Line | IC₅₀ (nM) | Reference |

| Various μ-agonists | Mouse Brain Membranes | < 10 | [2] |

| [³H]Dihydromorphine | Rat Brain | Requires >10-fold higher concentration for irreversible inhibition than for competition | [2] |

| μ, κ, and δ ligands | Guinea Pig Brain Membranes | Kᵢ values of 2.2 (μ), 14 (κ), and 78 (δ) nM | [3] |

Table 3: Effect of β-FNA Pretreatment on MOR Binding

| Radioligand | Tissue | Effect | Reference |

| [³H]morphine | Mouse Brain Membranes | Markedly diminished Bmax, no significant change in affinity | [4] |

| [³H]naltrexone | Mouse Brain Membranes | Markedly reduced binding | [4] |

| [³H][D-Ala²,N-Me-Phe⁴,Gly⁵-ol]-enkephalin | Rat Brain Sections | 34-50% decrease in binding sites | [5] |

| [³H]-DAMGO | Guinea-pig Brain Homogenates | Reduction in the maximal number of binding sites | [6] |

The Covalent Binding Site: Lysine 233

The irreversible nature of β-FNA's binding to the MOR is due to the formation of a covalent bond with a specific amino acid residue within the receptor's binding pocket. Through a combination of radiolabeling, enzymatic cleavage, and site-directed mutagenesis, the key residue has been unequivocally identified as Lysine 233 (K233) .[1]

The crystal structure of the Mus musculus μ-opioid receptor in complex with β-FNA confirms this interaction, showing the covalent linkage between the fumaramate group of β-FNA and the ε-amino group of Lysine 233.[7] This residue is located in a region of the receptor that is critical for ligand binding.

Mutation of Lysine 233 to other amino acids, such as Alanine, Arginine, Histidine, or Leucine, completely abolishes the covalent binding of [³H]β-FNA, even though the mutant receptors still bind β-FNA with high affinity in a reversible manner.[1] This highlights the specific and crucial role of the K233 residue in the alkylation reaction.

Figure 1. Covalent binding of β-FNA to Lysine 233 of the MOR.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the covalent binding of β-FNA to the MOR.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction of β-FNA with the MOR. These assays typically use tritiated β-FNA ([³H]β-FNA) to quantify both reversible and irreversible binding.

Objective: To determine the kinetic parameters and affinity of β-FNA for the MOR.

Materials:

-

Membrane preparations from tissues or cells expressing the MOR (e.g., bovine striatum, CHO cells expressing cloned MOR).

-

[³H]β-Funaltrexamine.

-

Non-labeled opioids for determining non-specific binding (e.g., naloxone, levorphanol).

-

Scintillation counter.

-

Glass fiber filters.

-

Incubation buffer (e.g., Tris-HCl).

Protocol Outline:

-

Incubation: Membrane preparations are incubated with varying concentrations of [³H]β-FNA in the presence or absence of a high concentration of a non-labeled opioid to determine total and non-specific binding, respectively.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Kinetic parameters (k+1, k-1, k₂) and the dissociation constant (Kd) are determined by analyzing the time course of reversible and irreversible binding.

Figure 2. Workflow for a radioligand binding assay.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residue involved in the covalent interaction.

Objective: To determine the role of a specific amino acid in the covalent binding of β-FNA.

Materials:

-

Plasmid DNA containing the coding sequence for the MOR.

-

Mutagenic primers designed to change the codon for the target amino acid (e.g., Lys233).

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli for plasmid amplification.

-

Cell line for receptor expression (e.g., CHO, HEK293).

-

DNA sequencing reagents.

Protocol Outline:

-

Primer Design: Design primers containing the desired mutation.

-

Mutagenesis PCR: Perform PCR using the MOR plasmid as a template and the mutagenic primers to generate mutated plasmids.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, non-mutated template DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Plasmid Purification and Sequencing: Purify the plasmid DNA from the transformed bacteria and sequence the MOR gene to confirm the desired mutation.

-

Transfection and Expression: Transfect the mutated plasmid into a suitable cell line for expression of the mutant MOR.

-

Binding Assays: Perform radioligand binding assays with [³H]β-FNA on membranes from cells expressing the mutant receptor to assess the effect of the mutation on covalent binding.

Figure 3. Workflow for site-directed mutagenesis.

Impact on Mu-Opioid Receptor Signaling

The covalent binding of β-FNA to the MOR results in its irreversible inactivation, effectively blocking downstream signaling pathways. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).

Normal MOR Signaling:

-

Agonist Binding: An agonist (e.g., morphine, endorphins) binds to the MOR.

-

G-protein Activation: The receptor undergoes a conformational change, leading to the activation of associated Gi/Go proteins.

-

Downstream Effects: The activated G proteins inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They also modulate ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, resulting in analgesia and other opioid effects.

Effect of β-FNA: By covalently binding to the MOR, β-FNA locks the receptor in an inactive conformation, preventing agonist binding and subsequent G-protein activation. This effectively silences the entire downstream signaling cascade.

Figure 4. Blockade of MOR signaling by β-FNA.

Conclusion

β-Funaltrexamine's unique covalent interaction with Lysine 233 of the mu-opioid receptor makes it an invaluable tool for opioid research. The detailed understanding of its binding mechanism, kinetics, and the specific molecular interactions provides a solid foundation for the design of novel therapeutic agents targeting the MOR. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to further investigate the intricacies of opioid receptor pharmacology. The continued study of compounds like β-FNA will undoubtedly pave the way for the development of safer and more effective analgesics.

References

- 1. Determination of the amino acid residue involved in [3H]beta-funaltrexamine covalent binding in the cloned rat mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synapse.mskcc.org [synapse.mskcc.org]

- 3. Studies on kinetics of [3H]this compound binding to mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid receptor binding characteristics of the non-equilibrium mu antagonist, this compound (beta-FNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylation of mu opioid receptors by this compound in vivo: comparison of the effects on in situ binding and heroin self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylation with this compound suggests differences between mu-opioid receptor systems in guinea-pig brain and myenteric-plexus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of the μ-opioid receptor bound to a morphinan antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Funaltrexamine (β-FNA): A Technical Guide for Opioid Receptor Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-funaltrexamine (β-FNA) is a pivotal pharmacological tool in the study of opioid systems. A derivative of naltrexone, β-FNA is renowned for its unique mixed pharmacological profile, acting as a potent, irreversible antagonist at the mu-opioid receptor (MOR) while exhibiting reversible agonism at the kappa-opioid receptor (KOR). This distinct characteristic allows for the selective and long-lasting chemical knockout of MORs, thereby enabling the functional isolation and characterization of other opioid receptor types, particularly the delta-opioid receptor (DOR) and KOR, both in vitro and in vivo. This technical guide provides a comprehensive overview of β-FNA, including its mechanism of action, binding kinetics, and its application in opioid receptor classification. Detailed experimental protocols, quantitative binding data, and signaling pathway diagrams are presented to facilitate its effective use in research and drug development.

Introduction

The opioid system, comprising multiple receptor types—primarily mu (μ), delta (δ), and kappa (κ)—mediates a wide range of physiological and pathological processes, including pain, reward, and addiction. The overlapping affinities of many opioid ligands for these receptors have historically posed a challenge to elucidating the specific functions of each receptor type. The development of selective, irreversible antagonists has been instrumental in overcoming this hurdle. This compound (β-FNA), first synthesized by Portoghese and colleagues, has emerged as a cornerstone tool for such investigations.[1] Its ability to covalently bind to and permanently inactivate the MOR provides researchers with a powerful method to dissect the contributions of non-μ opioid receptors to various pharmacological effects.[2][3]

Mechanism of Action

β-FNA's interaction with the MOR is a two-step process.[4] Initially, it binds reversibly to the receptor, forming a standard ligand-receptor complex. This is followed by a second, slower step where a reactive fumarate (B1241708) methyl ester group on the β-FNA molecule forms a covalent bond with a nucleophilic residue within the receptor's binding pocket, leading to its irreversible inactivation.[4][5] This covalent binding is highly selective for the MOR at low concentrations.[4] In contrast, its interaction with the KOR is reversible, and it acts as an agonist at this receptor type.[1][6]

Quantitative Binding Data

The binding affinity of β-FNA for the different opioid receptors has been characterized in various studies. The following tables summarize key quantitative data from radioligand binding assays.

Table 1: Binding Affinities (Ki) of β-FNA for Opioid Receptors

| Receptor Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Mu (μ) | [³H]-DAMGO | Rat brain membranes | 0.33 | [1] |

| Mu (μ) | [³H]-DAMGO | Rat brain membranes | ~0.40 | [1] |

| Delta (δ) | [³H]-Naltrindole | Mammalian cells | 48 | [1] |

| Delta (δ) | Not Specified | Rat brain membranes | 18.8 | [1] |

| Kappa (κ) | [³H]-U69593 | Mammalian cells | 2.8 | [1] |

| Kappa (κ) | Not Specified | Rat brain membranes | 2.75 | [1] |

Table 2: Antagonist Potency of β-FNA at the Human Mu-Opioid Receptor

| Assay | Parameter | Value | Reference |

| FLIPR Calcium Mobilization | pA2 | 8.3 | [1] |

| FLIPR Calcium Mobilization | Antagonist Ki (nM) | 5.0 | [1] |

Table 3: Agonist Activity of β-FNA at the Human Kappa-Opioid Receptor

| Assay | Parameter | Value (nM) | Reference |

| FLIPR Calcium Mobilization | EC50 | 2.4 ± 0.8 | [1] |

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[7] Ligand binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestins.[8][9][10] β-FNA, by irreversibly blocking the MOR, prevents agonist-induced signaling through this receptor.

Caption: Canonical G-protein signaling pathway of the mu-opioid receptor and its irreversible blockade by β-FNA.

Recent studies have also indicated that β-FNA can exert anti-inflammatory effects through a MOR-independent mechanism, potentially by interfering with NF-κB signaling pathways.[11]

Caption: Proposed MOR-independent anti-inflammatory action of β-FNA via inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections outline generalized methodologies for key experiments utilizing β-FNA. Specific parameters may require optimization depending on the experimental system.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity of β-FNA for different opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet.

-

Incubation: In a multi-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U-69,593 for KOR) and varying concentrations of β-FNA.

-

Determination of Non-Specific Binding: Include a set of wells with a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone) to determine non-specific binding.

-

Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of β-FNA. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Irreversible Antagonism Studies

Objective: To demonstrate the irreversible nature of β-FNA's antagonism at the MOR.

Methodology:

-

Pre-incubation: Treat membrane preparations or whole cells with β-FNA for a defined period.

-

Washout: Thoroughly wash the preparations to remove any unbound β-FNA. This is a critical step to ensure that any observed antagonism is due to irreversible binding.

-

Functional Assay: Perform a functional assay, such as a [³⁵S]GTPγS binding assay or a cAMP accumulation assay, in the presence of a MOR agonist (e.g., DAMGO).

-

Data Analysis: Compare the agonist dose-response curve in β-FNA-pretreated preparations to that in vehicle-pretreated controls. A rightward shift in the agonist's EC50 with a depression of the maximal response is indicative of irreversible antagonism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alkylation of mu opioid receptors by this compound in vivo: comparison of the effects on in situ binding and heroin self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of this compound to determine mu opioid receptor involvement in the analgesic activity of various opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on kinetics of [3H]this compound binding to mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of irreversible binding of this compound to the cloned rat mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Funaltrexamine - Wikipedia [en.wikipedia.org]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Mechanism of opioid addiction and its intervention therapy: Focusing on the reward circuitry and mu‐opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The opioid antagonist, β-funaltrexamine, inhibits NF-κB signaling and chemokine expression in human astrocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Pharmacological Studies of β-Funaltrexamine (β-FNA)

For Researchers, Scientists, and Drug Development Professionals

Introduction